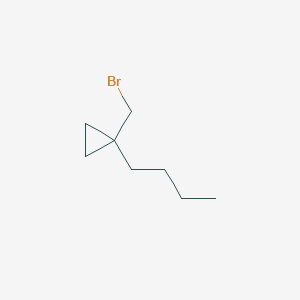
1-(Bromomethyl)-1-butylcyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-1-butylcyclopropane is an organic compound characterized by a cyclopropane ring substituted with a bromomethyl and a butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-1-butylcyclopropane typically involves the bromination of a suitable precursor. One common method involves the reaction of cyclopropylmethyl ketone with bromine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an α-bromoketone intermediate, which undergoes further transformation to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-1-butylcyclopropane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of corresponding substituted cyclopropane derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group, yielding 1-butylcyclopropane.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or primary amines in solvents like ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
- Substituted cyclopropane derivatives (e.g., cyclopropylamines, cyclopropyl nitriles).
- Cyclopropylcarboxylic acids.
- 1-Butylcyclopropane.
Scientific Research Applications
1-(Bromomethyl)-1-butylcyclopropane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-butylcyclopropane involves its interaction with various molecular targets and pathways:
Molecular Targets: The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and nucleic acids.
Pathways Involved: The compound can participate in alkylation reactions, leading to modifications of biomolecules and affecting their function.
Comparison with Similar Compounds
1-(Chloromethyl)-1-butylcyclopropane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(Bromomethyl)-1-ethylcyclopropane: Similar structure but with an ethyl group instead of a butyl group.
Uniqueness: 1-(Bromomethyl)-1-butylcyclopropane is unique due to the combination of its bromomethyl and butyl substituents, which confer distinct reactivity and properties compared to its analogs .
Properties
Molecular Formula |
C8H15Br |
|---|---|
Molecular Weight |
191.11 g/mol |
IUPAC Name |
1-(bromomethyl)-1-butylcyclopropane |
InChI |
InChI=1S/C8H15Br/c1-2-3-4-8(7-9)5-6-8/h2-7H2,1H3 |
InChI Key |
YRHKJUDUYBGOCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CC1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(3-aminocyclobutyl)methyl]-2-methylpropanamide](/img/structure/B13161885.png)
![6-[(Pyrrolidin-3-ylmethyl)amino]pyridine-3-carbonitrile](/img/structure/B13161894.png)
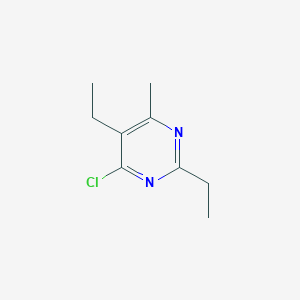
![5-[(Cyclobutylamino)methyl]-1-methyl-1H-imidazole-2-carbonitrile](/img/structure/B13161901.png)
![N-[(3-Aminocyclopentyl)methyl]-1-methylcyclopropane-1-carboxamide](/img/structure/B13161908.png)

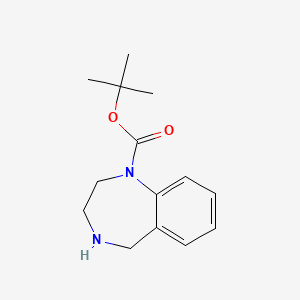


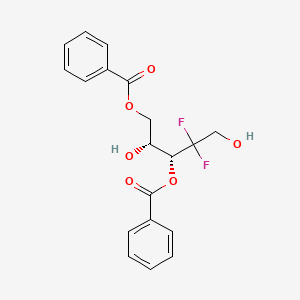
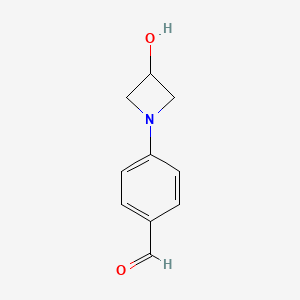
![2-[5-(3-Methoxyphenyl)furan-2-yl]acetic acid](/img/structure/B13161945.png)
